[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine
Overview
Description
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.19212 g/mol . This compound is characterized by the presence of a bromophenyl group and an oxan-4-yl group attached to a methylamine backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine typically involves the reaction of 4-bromobenzyl chloride with oxan-4-ylmethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-yl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine can be compared with similar compounds such as:
[(4-Chlorophenyl)methyl][(oxan-4-yl)methyl]amine: Similar structure but with a chlorine atom instead of bromine.
[(4-Fluorophenyl)methyl][(oxan-4-yl)methyl]amine: Contains a fluorine atom in place of bromine.
[(4-Methylphenyl)methyl][(oxan-4-yl)methyl]amine: Has a methyl group instead of bromine.
These compounds share similar structural features but differ in their reactivity and biological activity due to the different substituents on the phenyl ring.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(oxan-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-3-1-11(2-4-13)9-15-10-12-5-7-16-8-6-12/h1-4,12,15H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQJCWIZIYQOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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